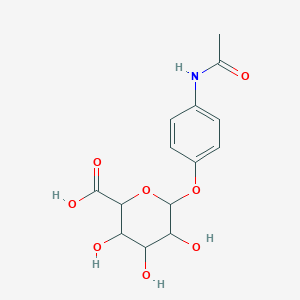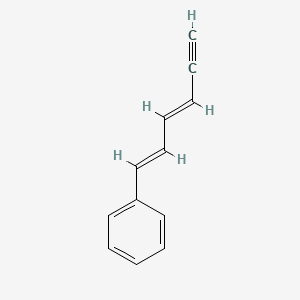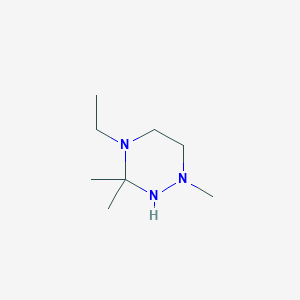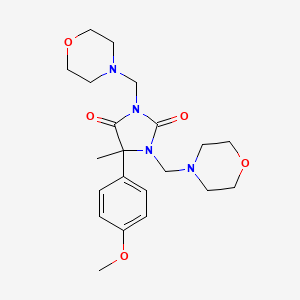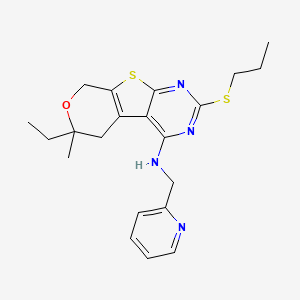
N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-pyridyl)-2,5-diazahexane is an organic compound that belongs to the class of bis-pyridyl ligands. This compound is characterized by the presence of two pyridine rings connected by a diazahexane chain. It is commonly used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Bis(4-pyridyl)-2,5-diazahexane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-pyridylmethyl chloride with 1,6-diaminohexane under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,6-Bis(4-pyridyl)-2,5-diazahexane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(4-pyridyl)-2,5-diazahexane undergoes various chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, zinc, and cadmium.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper nitrate, zinc acetate, and cadmium chloride are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: The formation of coordination polymers and discrete metal complexes.
Substituted Derivatives: Products with substituted pyridine rings.
Redox Products: Oxidized or reduced forms of the compound, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(4-pyridyl)-2,5-diazahexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
Wirkmechanismus
The mechanism of action of 1,6-Bis(4-pyridyl)-2,5-diazahexane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazahexane chain act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability, depending on the nature of the metal ion and the coordination environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(4-pyridyl)hexane: Similar structure but lacks the diazahexane chain.
1,3-Bis(4-pyridyl)propane: Shorter chain length between the pyridine rings.
1,4-Bis(4-pyridyl)butane: Intermediate chain length between the pyridine rings.
Uniqueness
1,6-Bis(4-pyridyl)-2,5-diazahexane is unique due to the presence of the diazahexane chain, which provides additional coordination sites and flexibility in forming complexes. This structural feature allows for the formation of more diverse and stable coordination networks compared to similar compounds with shorter or different chain lengths.
Eigenschaften
CAS-Nummer |
7254-15-1 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-5-15-6-2-13(1)11-17-9-10-18-12-14-3-7-16-8-4-14/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
YZKCSOHHNKRNQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNCCNCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
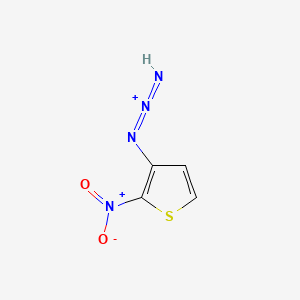

![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
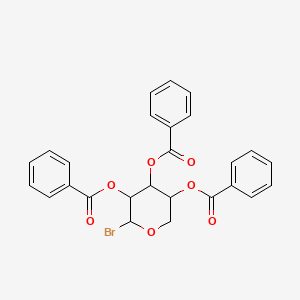
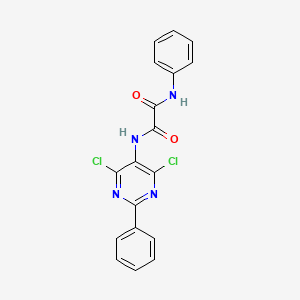
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
